

# NDI-091143 and Cholesterol Metabolism: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

NDI-091143 is a potent, small-molecule allosteric inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in the de novo synthesis of cholesterol and fatty acids. By blocking the production of cytosolic acetyl-CoA, NDI-091143 targets a key node in lipid metabolism, presenting a promising, albeit currently non-commercialized, therapeutic strategy for hyperlipidemia. This technical guide provides a comprehensive overview of the core science behind NDI-091143, including its mechanism of action, the broader context of ACLY's role in cholesterol metabolism, and detailed experimental protocols for evaluating such inhibitors. While extensive in vivo and clinical data for NDI-091143 are not publicly available, this guide leverages data from other ACLY inhibitors to illustrate the anticipated physiological effects and outlines the methodologies used in preclinical and clinical evaluation.

# Introduction to NDI-091143 and its Target: ATP-Citrate Lyase (ACLY)

**NDI-091143** is a highly potent inhibitor of human ATP-citrate lyase (ACLY) with a Ki of 7.0 nM and an IC50 of 2.1 nM in in vitro assays.[1][2] It functions as an allosteric inhibitor, binding to a hydrophobic cavity near the citrate-binding site of the enzyme.[3] This binding induces significant conformational changes that indirectly prevent the binding and recognition of citrate, a key substrate for ACLY.[3][4]



ACLY is a critical enzyme that links carbohydrate metabolism to the synthesis of lipids.[5] It catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[3] The resulting acetyl-CoA is the fundamental building block for the biosynthesis of both fatty acids and cholesterol.[3][5] Inhibition of ACLY is therefore a therapeutic strategy for lowering elevated levels of low-density lipoprotein cholesterol (LDL-C). [5][6]

While **NDI-091143** has demonstrated high potency in enzymatic assays, some reports suggest it may not be cell-permeable, which could limit its in vivo efficacy.[4] Publicly available information on the development of **NDI-091143**, primarily for oncology, appears to have ceased after 2019, and it is not currently listed in the active pipeline of Nimbus Therapeutics.[1][7][8]

### The Central Role of ACLY in Cholesterol Metabolism

The synthesis of cholesterol is a complex process that begins with acetyl-CoA. By inhibiting ACLY, **NDI-091143** reduces the available pool of cytosolic acetyl-CoA, thereby limiting the initial step of the cholesterol biosynthesis pathway.

## Signaling Pathway of Cholesterol Biosynthesis and ACLY Inhibition

The following diagram illustrates the central role of ACLY in providing the acetyl-CoA necessary for cholesterol synthesis and how its inhibition by **NDI-091143** disrupts this pathway.













Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Research programme: ATP-citrate lyase inhibitors Nimbus Therapeutics AdisInsight [adisinsight.springer.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An allosteric mechanism for potent inhibition of human ATP-citrate lyase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine triphosphate citrate lyase: Emerging target in the treatment of dyslipidemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the research and development focus of Nimbus Therapeutics? [synapse.patsnap.com]
- 8. nimbustx.com [nimbustx.com]
- To cite this document: BenchChem. [NDI-091143 and Cholesterol Metabolism: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8088061#ndi-091143-and-cholesterol-metabolism]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com